molecular formula C14H25NO4 B045933 4-N-BOC-cyclohexyacetic acid methyl ester CAS No. 215789-45-0

4-N-BOC-cyclohexyacetic acid methyl ester

Cat. No.: B045933
CAS No.: 215789-45-0
M. Wt: 271.35 g/mol
InChI Key: KNFRNBCZWTZJHN-UHFFFAOYSA-N
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Description

4-N-BOC-cyclohexyacetic acid methyl ester is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, which is commonly used to protect amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-BOC-cyclohexyacetic acid methyl ester typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-N-BOC-cyclohexyacetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine sites.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base (e.g., hydrochloric acid or sodium hydroxide) under reflux conditions.

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent such as dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Hydrolysis: Yields cyclohexyacetic acid and methanol.

    Deprotection: Produces the free amine derivative of cyclohexyacetic acid.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-N-BOC-cyclohexyacetic acid methyl ester is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-N-BOC-cyclohexyacetic acid methyl ester involves its ability to act as a protected intermediate in chemical synthesis. The BOC group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

    4-N-BOC-cyclohexylacetic acid: Similar structure but lacks the methyl ester group.

    Cyclohexaneacetic acid: Lacks both the BOC protecting group and the methyl ester group.

    Methyl cyclohexylacetate: Contains the ester group but lacks the BOC-protected amine.

Uniqueness

4-N-BOC-cyclohexyacetic acid methyl ester is unique due to the presence of both the BOC protecting group and the methyl ester functionality. This dual protection allows for selective reactions and provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFRNBCZWTZJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649883
Record name Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215789-45-0
Record name Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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